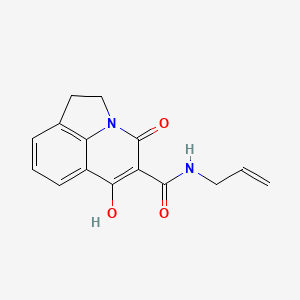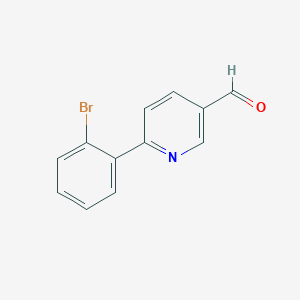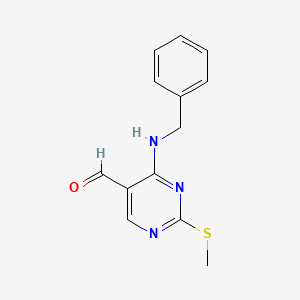![molecular formula C14H14N2O B12051188 (Z)-N'-Hydroxy-4'-methyl-[1,1'-biphenyl]-2-carboximidamide](/img/structure/B12051188.png)
(Z)-N'-Hydroxy-4'-methyl-[1,1'-biphenyl]-2-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N’-Hidroxi-4’-metil-[1,1’-bifenil]-2-carboximida es un compuesto orgánico que pertenece a la clase de los derivados del bifenilo. Este compuesto se caracteriza por la presencia de un grupo hidroxilo, un grupo metilo y un grupo carboximida unido a una estructura de bifenilo. Los derivados del bifenilo son conocidos por sus diversas aplicaciones en varios campos, incluyendo la química medicinal, la ciencia de los materiales y la síntesis orgánica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (Z)-N’-Hidroxi-4’-metil-[1,1’-bifenil]-2-carboximida normalmente implica los siguientes pasos:
Formación del núcleo de bifenilo: El núcleo de bifenilo se puede sintetizar utilizando métodos como la reacción de acoplamiento de Suzuki-Miyaura, que implica la reacción de haluros de arilo con ácidos borónicos de arilo en presencia de un catalizador de paladio.
Introducción de grupos funcionales: El grupo hidroxilo, el grupo metilo y el grupo carboximida se pueden introducir a través de varias reacciones de funcionalización. Por ejemplo, el grupo hidroxilo se puede introducir mediante reacciones de hidroxilación, mientras que el grupo carboximida se puede introducir mediante la reacción del nitrilo correspondiente con hidroxilamina.
Métodos de producción industrial
La producción industrial de (Z)-N’-Hidroxi-4’-metil-[1,1’-bifenil]-2-carboximida puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de reactores de flujo continuo, la detección de alto rendimiento de catalizadores y técnicas avanzadas de purificación como la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
(Z)-N’-Hidroxi-4’-metil-[1,1’-bifenil]-2-carboximida puede experimentar varias reacciones químicas, incluyendo:
Oxidación: El grupo hidroxilo se puede oxidar para formar un grupo carbonilo.
Reducción: El grupo carboximida se puede reducir para formar una amina.
Sustitución: El grupo metilo puede experimentar reacciones de sustitución electrófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se pueden utilizar agentes reductores como hidruro de litio y aluminio (LiAlH4) y borohidruro de sodio (NaBH4).
Sustitución: Las reacciones de sustitución electrófila se pueden llevar a cabo utilizando reactivos como halógenos (por ejemplo, bromo) y ácidos de Lewis (por ejemplo, cloruro de aluminio).
Principales productos formados
Oxidación: Formación de un derivado carbonílico.
Reducción: Formación de un derivado de amina.
Sustitución: Formación de derivados de bifenilo sustituidos.
Aplicaciones Científicas De Investigación
(Z)-N’-Hidroxi-4’-metil-[1,1’-bifenil]-2-carboximida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica para la preparación de moléculas más complejas.
Biología: Se investiga por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora como un posible agente terapéutico debido a su capacidad de interactuar con objetivos biológicos específicos.
Industria: Se utiliza en el desarrollo de materiales avanzados, como diodos orgánicos emisores de luz (OLED) y cristales líquidos.
Mecanismo De Acción
El mecanismo de acción de (Z)-N’-Hidroxi-4’-metil-[1,1’-bifenil]-2-carboximida implica su interacción con objetivos moleculares específicos. Por ejemplo, puede inhibir ciertas enzimas o receptores uniéndose a sus sitios activos, modulando así su actividad. Las vías y los objetivos moleculares exactos pueden variar según la aplicación específica y el contexto biológico.
Comparación Con Compuestos Similares
Compuestos similares
4’-Metil-[1,1’-bifenil]-2-carboximida: Carece del grupo hidroxilo.
(Z)-N’-Hidroxi-[1,1’-bifenil]-2-carboximida: Carece del grupo metilo.
4’-Hidroxi-[1,1’-bifenil]-2-carboximida: Carece de la configuración (Z).
Singularidad
(Z)-N’-Hidroxi-4’-metil-[1,1’-bifenil]-2-carboximida es único debido a la presencia de ambos grupos hidroxilo y metilo, así como la configuración (Z). Estas características estructurales contribuyen a sus propiedades químicas y biológicas distintivas, lo que lo convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C14H14N2O |
|---|---|
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
N'-hydroxy-2-(4-methylphenyl)benzenecarboximidamide |
InChI |
InChI=1S/C14H14N2O/c1-10-6-8-11(9-7-10)12-4-2-3-5-13(12)14(15)16-17/h2-9,17H,1H3,(H2,15,16) |
Clave InChI |
QJFADABYPQMCIF-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C2=CC=CC=C2/C(=N/O)/N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CC=CC=C2C(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![DArg[Hyp...3...,DPhe...7...,Leu...8...]Bradykinin](/img/structure/B12051108.png)


![(1R,5S)-1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B12051126.png)



![Ethyl 6-bromo-5-[(3-nitrobenzoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B12051160.png)
![Ethyl 3-(4-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate](/img/structure/B12051164.png)

![3-Oxo-2H,3H-furo[3,2-h]quinoline-5-sulfonyl chloride](/img/structure/B12051171.png)
![2-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}acetic acid](/img/structure/B12051175.png)
![6-Amino-4-(2-ethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12051180.png)
